molecular formula C9H9BrO4 B3060166 Methyl 5-bromo-4-hydroxy-2-methoxybenzoate CAS No. 185050-77-5

Methyl 5-bromo-4-hydroxy-2-methoxybenzoate

Cat. No.: B3060166
CAS No.: 185050-77-5
M. Wt: 261.07
InChI Key: ZKQGADBVWHJVCD-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-4-hydroxy-2-methoxybenzoate” is a chemical compound with the molecular formula C9H9BrO4 . It is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of similar compounds often involves the alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions . Another method involves the synthesis of “Methyl 5-bromo-4-chloro-2-hydroxybenzoate” from Methanol and 5-Bromo-4-chlorosalicylic acid .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula: C9H9BrO4 . The molecular weight of the compound is 261.074 .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as “Methyl 4-bromo-2-methoxybenzoate”, include a boiling point of 100-108 °C/0.01 mmHg (lit.) and a melting point of 33 °C (lit.) .

Scientific Research Applications

Synthesis and Derivatives

Methyl 5-bromo-4-hydroxy-2-methoxybenzoate is involved in various synthetic processes. A study by Chen Bing-he (2008) demonstrated the synthesis of Methyl 4-bromo-2-methoxybenzoate, a related compound, from 4-bromo-2-fluorotoluene with a high purity of 99.8% (Chen Bing-he, 2008). Moreover, Zhao et al. (2004) isolated various bromophenol derivatives, including compounds structurally similar to this compound, from the red alga Rhodomela confervoides (Zhao et al., 2004).

Photodynamic Therapy and Cancer Treatment

This compound-related compounds show potential in photodynamic therapy for cancer treatment. Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives, exhibiting high singlet oxygen quantum yield and potential as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin et al., 2020).

Antioxidant and Antimicrobial Properties

Studies have shown that derivatives of this compound possess antioxidant and antimicrobial properties. Li et al. (2011) isolated bromophenols from Rhodomela confervoides, demonstrating moderate antitumor and antimicrobial activity (Li et al., 2011).

Bioactive Compounds in Marine Fungi

Marine fungi, such as Aspergillus carneus, have been found to produce phenyl ether derivatives related to this compound, which display strong antioxidant activities (Xu et al., 2017).

Safety and Hazards

“Methyl 5-bromo-4-hydroxy-2-methoxybenzoate” is classified as a warning under the GHS07 pictogram. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

methyl 5-bromo-4-hydroxy-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQGADBVWHJVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661006
Record name Methyl 5-bromo-4-hydroxy-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185050-77-5
Record name Methyl 5-bromo-4-hydroxy-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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